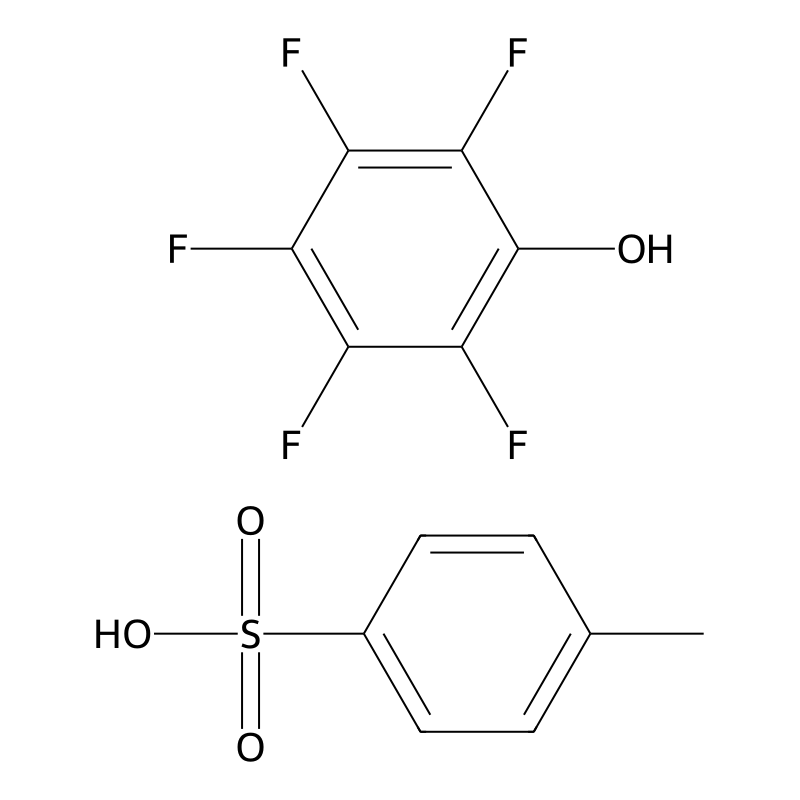2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate is an organic compound characterized by the molecular formula C13H7F5O3S and a molecular weight of 338.25 g/mol. This compound features a pentafluorophenyl group attached to a 4-methylbenzenesulfonate moiety, which contributes to its unique chemical properties and reactivity. It appears as a colorless crystalline solid and is classified as an irritant, necessitating careful handling in laboratory settings .
The precise mechanism by which PF-5 interacts with proteins remains unclear. However, researchers believe it might function through covalent attachment to specific amino acid residues within the protein structure []. This attachment could potentially alter the protein's properties, allowing for improved detection and analysis during proteomic workflows [].
- Nucleophilic Substitution: The pentafluorophenyl group can be replaced by nucleophiles, leading to diverse derivatives.
- Reduction: This compound can be reduced to yield the corresponding phenol derivative.
- Oxidation: Oxidative conditions can convert it into different sulfonate derivatives .
The specific products formed depend on the reagents and conditions employed during these reactions.
The synthesis of 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate typically involves the reaction of pentafluorophenol with 4-methylbenzenesulfonyl chloride in the presence of triethylamine. The triethylamine serves to neutralize the hydrochloric acid generated during the reaction . The general reaction can be summarized as follows:
text1. 2,3,4,5,6-C6F5H + p-CH3C6H4SO2Cl + Et3N → C6F5SO2-C6H4-CH3 + Et3N•HCl
This method allows for efficient production of the sulfonate ester.
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate has several applications:
- Organic Synthesis: It serves as a reagent for modifying molecular properties and catalyzing specific reactions.
- Chemical Research: This compound acts as an intermediate in synthesizing various organic compounds.
- Biological Studies: It is used in developing biologically active molecules.
- Industrial
Several compounds share structural or functional similarities with 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pentafluorophenyl tosylate | C13H7F5O3S | Similar sulfonate structure; used in organic synthesis |
| Pentafluorophenyl acetate | C10H7F5O2 | Acetate ester; used in similar applications |
| Pentafluorophenyl methylsulfone | C13H9F5O2S | Contains a methylsulfone group; different reactivity |
| Pentafluorophenyl phenylsulfone | C13H8F5O2S | Phenyl group instead of methyl; alters reactivity |
Uniqueness
The uniqueness of 2,3,4,5,6-pentafluorophenyl 4-methylbenzenesulfonate lies in its distinctive combination of fluorinated aromatic systems and sulfonate functionality. This combination enhances its reactivity and potential utility in both organic synthesis and biological applications compared to other similar compounds.








